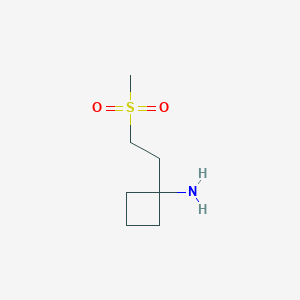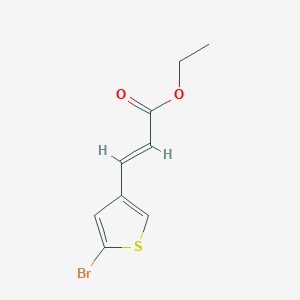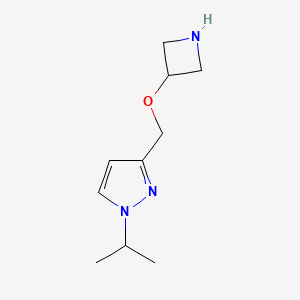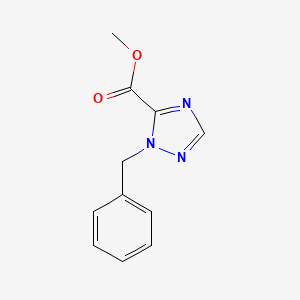![molecular formula C6H6F2O2S B13614655 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13614655.png)
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6-Difluoro-3-thiabicyclo[310]hexane-1-carboxylic acid is a unique bicyclic compound characterized by the presence of fluorine atoms and a sulfur atom within its structure
Preparation Methods
The synthesis of 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid typically involves multistep reactions starting from commercially available compounds. One common synthetic route includes the use of diastereomerically pure cis- and trans-6,6-difluorobicyclo[3.1.0]hexane building blocks . The reaction conditions often involve specific reagents and catalysts to ensure the desired stereochemistry and yield.
Chemical Reactions Analysis
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common reagents used in these reactions include methyllithium and other organometallic compounds . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
6,6-Difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid can be compared to other similar compounds, such as:
6,6-Difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: This compound contains a nitrogen atom instead of sulfur and has different chemical properties.
6,6-Difluorobicyclo[3.1.0]hexane: This compound lacks the carboxylic acid functional group and has different reactivity.
The uniqueness of this compound lies in its specific combination of fluorine and sulfur atoms, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H6F2O2S |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
6,6-difluoro-3-thiabicyclo[3.1.0]hexane-1-carboxylic acid |
InChI |
InChI=1S/C6H6F2O2S/c7-6(8)3-1-11-2-5(3,6)4(9)10/h3H,1-2H2,(H,9,10) |
InChI Key |
BVWILZWQUVZTMT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2(F)F)(CS1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![{7-Oxaspiro[3.5]nonan-6-yl}methanol](/img/structure/B13614656.png)

